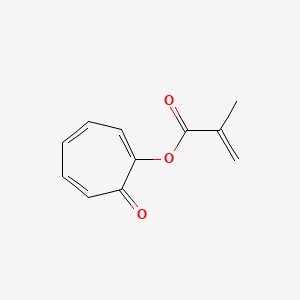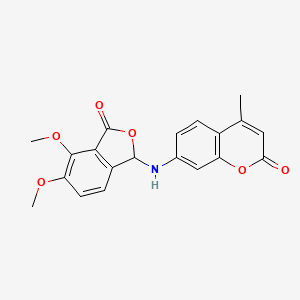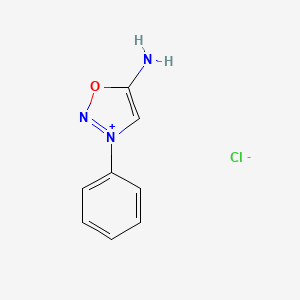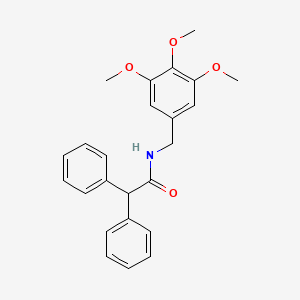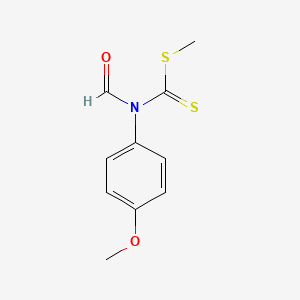
methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is an organic compound with the molecular formula C10H11NO2S2 It is known for its unique chemical structure, which includes a formyl group, a methoxyphenyl group, and a carbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methyl iodide to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The formyl and methoxyphenyl groups can interact with enzymes or receptors, leading to various biological effects. The carbamodithioate moiety can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-formyl-N-phenylcarbamodithioate
- Methyl N-formyl-N-(4-chlorophenyl)carbamodithioate
- Methyl N-formyl-N-(4-nitrophenyl)carbamodithioate
Uniqueness
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
325831-15-0 |
|---|---|
Fórmula molecular |
C10H11NO2S2 |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H11NO2S2/c1-13-9-5-3-8(4-6-9)11(7-12)10(14)15-2/h3-7H,1-2H3 |
Clave InChI |
QSDOJOLUFJQAQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C=O)C(=S)SC |
Solubilidad |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
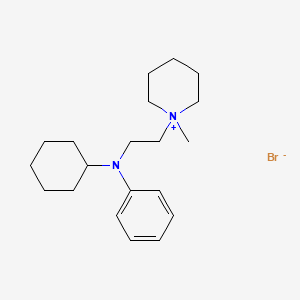
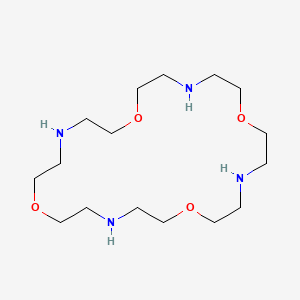

![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

